molecular formula C12H23NO4 B12854148 (2-(tert-Butoxy)acetyl)-D-leucine

(2-(tert-Butoxy)acetyl)-D-leucine

Cat. No.: B12854148
M. Wt: 245.32 g/mol
InChI Key: QQAMVYBUQNFBIS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(tert-Butoxy)acetyl)-D-leucine is a compound that features a tert-butoxy group attached to the acetyl group of D-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butoxy)acetyl)-D-leucine typically involves the protection of the amino group of D-leucine using a tert-butoxycarbonyl (Boc) group. This is followed by acetylation at the 2-position. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran (THF) or dichloromethane. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butoxy)acetyl)-D-leucine can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the acetyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide for deprotection, trifluoroacetic acid for Boc removal, and various oxidizing agents like potassium permanganate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields free D-leucine, while oxidation of the tert-butoxy group can produce tert-butyl alcohol .

Scientific Research Applications

(2-(tert-Butoxy)acetyl)-D-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(tert-Butoxy)acetyl)-D-leucine involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The acetyl group can participate in acylation reactions, modifying the activity of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(tert-Butoxy)acetyl)-D-leucine is unique due to its specific combination of the tert-butoxy group and D-leucine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where stereochemistry and functional group protection are critical .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]pentanoic acid

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(11(15)16)13-10(14)7-17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16)/t9-/m1/s1

InChI Key

QQAMVYBUQNFBIS-SECBINFHSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)COC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.